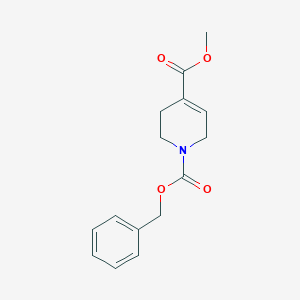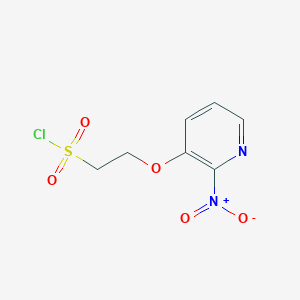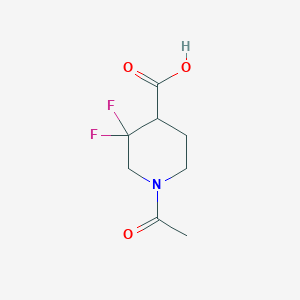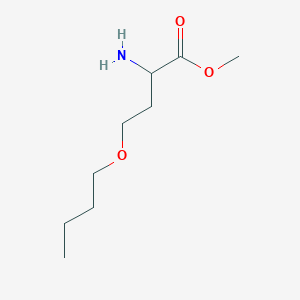![molecular formula C9H15BrO B15301966 2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
2-Bromo-7-oxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-oxaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a bromine atom attached to a spirocyclic framework that includes an oxygen atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-oxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The industrial production process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-oxaspiro[4.5]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted spirocyclic compounds.
Oxidation Reactions: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduced derivatives with functional groups such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-oxaspiro[4.5]decane finds diverse applications in scientific research due to its unique structure and reactivity. Some of the key applications include:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-oxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-7-oxaspiro[4.5]decane can be compared with other similar spirocyclic compounds, such as:
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen and nitrogen atom in the spirocyclic framework.
2-bromo-8-oxaspiro[4.5]decane: A similar compound with a different position of the oxygen atom in the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a bromine atom, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H15BrO |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
3-bromo-7-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-4-9(6-8)3-1-5-11-7-9/h8H,1-7H2 |
InChI-Schlüssel |
ALZTYARYAXDOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(C2)Br)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)




![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)

![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)


